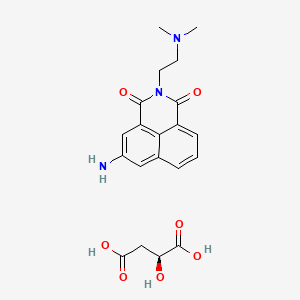

Amonafide L-malate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amonafid L-Malat ist ein neuartiger DNA-Interkalator und Topoisomerase-II-Inhibitor. Es ist ein Imid-Derivat der Naphthalsäure und hat ein großes Potenzial für die Behandlung verschiedener Krebserkrankungen, insbesondere der akuten myeloischen Leukämie (AML). Im Gegensatz zu traditionellen Anthracyclinen ist Amonafid L-Malat kein Substrat für Multidrug-Resistenzmechanismen (MDR), was es zu einem vielversprechenden Kandidaten zur Überwindung von Arzneimittelresistenzen in der Krebstherapie macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Amonafid L-Malat beinhaltet die Reaktion von Naphthalinsäureanhydrid mit einem geeigneten Amin zur Bildung des Imidderivats. Es folgt die Bildung des Malatsalzes durch Reaktion mit Apfelsäure. Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Amonafid L-Malat beinhaltet typischerweise die großtechnische Synthese unter Verwendung von Batch- oder Durchflussreaktoren. Der Prozess ist so konzipiert, dass er kostengünstig und skalierbar ist, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz und Sicherheit des Endprodukts gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of amonafide L-malate involves the reaction of naphthalic anhydride with an appropriate amine to form the imide derivative. This is followed by the formation of the malate salt through a reaction with malic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Amonafid L-Malat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Amonafid kann oxidiert werden, um reaktive Zwischenprodukte zu bilden, die zu seinen zytotoxischen Wirkungen beitragen können.

Reduktion: Reduktionsreaktionen können die Imidgruppe modifizieren, was möglicherweise die Aktivität der Verbindung verändert.

Substitution: Substitutionsreaktionen können am aromatischen Ring auftreten und zur Bildung verschiedener Derivate führen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile und nucleophile Reagenzien werden unter kontrollierten Bedingungen eingesetzt, um spezifische Substitutionen zu erreichen

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Amonafid, die jeweils unterschiedliche chemische und biologische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

Amonafid L-Malat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der DNA-Interkalation und der Topoisomerase-Inhibition.

Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose.

Medizin: Befinden sich in klinischen Studien zur Behandlung von AML und anderen Krebsarten.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antikrebsmittel und therapeutischer Wirkstoffe .

5. Wirkmechanismus

Amonafid L-Malat übt seine Wirkungen aus, indem es in DNA interkaliert und Topoisomerase II hemmt. Dies führt zur Bildung von DNA-Doppelstrangbrüchen, zur Hemmung der DNA-Replikation und zur Induktion der Apoptose. Die Verbindung ist insofern einzigartig, als sie kein Substrat für MDR-Proteine ist, so dass sie ihre zytotoxische Aktivität auch in resistenten Krebszellen behält .

Ähnliche Verbindungen:

- Daunorubicin

- Etoposide

- Mitoxantron

Vergleich: Amonafid L-Malat unterscheidet sich von diesen Verbindungen in mehreren wichtigen Aspekten:

- Wirkmechanismus: Im Gegensatz zu klassischen Topoisomerase-II-Inhibitoren bildet Amonafid keine spaltbaren Komplexe mit DNA.

- Resistenzprofil: Amonafid ist kein Substrat für MDR-Proteine, was es gegen resistente Krebszellen wirksam macht.

- Toxizität: Amonafid fehlt die Redox- und freiradikalreaktiven Pharmakophore, die mit der Kardiotoxizität von Anthracyclinen assoziiert sind .

Wirkmechanismus

Amonafide L-malate exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the formation of DNA double-strand breaks, inhibition of DNA replication, and induction of apoptosis. The compound is unique in that it is not a substrate for MDR proteins, allowing it to retain its cytotoxic activity even in resistant cancer cells .

Vergleich Mit ähnlichen Verbindungen

- Daunorubicin

- Etoposide

- Mitoxantrone

Comparison: Amonafide L-malate differs from these compounds in several key aspects:

- Mechanism of Action: Unlike classical topoisomerase II inhibitors, amonafide does not form cleavable complexes with DNA.

- Resistance Profile: Amonafide is not a substrate for MDR proteins, making it effective against resistant cancer cells.

- Toxicity: Amonafide lacks the redox and free radical reactive pharmacophores associated with the cardiotoxicity of anthracyclines .

Eigenschaften

CAS-Nummer |

618863-54-0 |

|---|---|

Molekularformel |

C20H23N3O7 |

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |

InChI-Schlüssel |

JNZBHHQBPHSOMU-WNQIDUERSA-N |

SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

Isomerische SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O |

Kanonische SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.